Hexamethylenebis(trimethylammonium) chloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
60-25-3 |
|---|---|
Molecular Formula |
C12H30ClN2+ |
Molecular Weight |
237.83 g/mol |
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium chloride |
InChI |
InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
PDHQYSISHJHEKV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |
Other CAS No. |
60-25-3 |
physical_description |
Other Solid; Liquid |
Related CAS |
60-26-4 (Parent) |
Synonyms |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Origin of Product |
United States |
Foundational & Exploratory
A Pharmacological and Physicochemical Comparison of Hexamethonium Chloride and Hexamethonium Bromide: An In-Depth Technical Guide
Executive Summary
Hexamethonium, a bis-quaternary ammonium compound, stands as a prototypical ganglionic blocking agent, pivotal in both historical antihypertensive therapy and contemporary autonomic research.[1][2][3][4] It is commercially available as two primary salts: hexamethonium chloride and hexamethonium bromide. The core pharmacological activity of antagonizing neuronal nicotinic acetylcholine receptors (nAChRs) resides in the hexamethonium cation itself.[5] Consequently, the acute pharmacodynamic effects of both salts are essentially identical. This guide elucidates that the substantive differences between hexamethonium chloride and hexamethonium bromide are not pharmacological but rather physicochemical and toxicological. The choice of salt carries significant implications for experimental design, particularly concerning solubility for formulation and the potential for cumulative toxicity from the bromide counter-ion in chronic studies. This document provides a detailed comparative analysis, step-by-step experimental protocols for evaluating ganglionic blockade, and the scientific rationale underpinning these methodologies to guide researchers in making an informed selection.
Part 1: The Active Moiety: The Hexamethonium Cation and its Mechanism of Action
The pharmacological effects of any hexamethonium salt are dictated by the dicationic hexamethonium molecule, N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium. Its structure as a bis-quaternary ammonium compound is central to its mechanism of action and pharmacokinetic profile.
Mechanism of Action at the Ganglionic Synapse
Hexamethonium is a non-depolarizing ganglionic blocker that acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[5][6] Unlike competitive antagonists that vie with acetylcholine (ACh) for the receptor binding site, hexamethonium exerts its effect primarily through open-channel blockade.[5]
The causal chain of its action is as follows:
-
A preganglionic neuron releases ACh into the synaptic cleft.
-
ACh binds to the nAChRs on the postganglionic neuron, causing the receptor's intrinsic ion channel to open.
-
Hexamethonium, present in the synapse, then enters and physically occludes the open ion pore.
-
This blockade prevents the influx of Na+ and Ca2+ ions, thereby inhibiting the depolarization of the postganglionic neuron and blocking the transmission of the nerve impulse.
This non-selective blockade affects both the sympathetic and parasympathetic nervous systems.[2][5] It is crucial to note that hexamethonium has minimal to no effect on muscarinic acetylcholine receptors on target organs or the nicotinic receptors at the skeletal neuromuscular junction, granting it relative selectivity for autonomic ganglia.[5]
Caption: Mechanism of Hexamethonium's non-competitive antagonism at the nAChR.
Pharmacodynamic & Pharmacokinetic Profile
The non-selective blockade of autonomic ganglia results in a wide array of physiological effects, predictable by understanding the predominant autonomic tone of a given organ.
-
Cardiovascular: The predominant sympathetic tone in arterioles is blocked, leading to vasodilation and a drop in blood pressure.[2] This effect historically underpinned its use as an antihypertensive agent.[7][8]
-
Gastrointestinal & Urinary: Blockade of the dominant parasympathetic tone leads to reduced GI motility, constipation, and urinary retention.[2][9][10]
-
Other Effects: Include dry mouth, blurred vision (cycloplegia), and inability to thermoregulate.[2]
The pharmacokinetic profile is characterized by its chemical nature:
-
Absorption: As a charged, hydrophilic molecule, it is poorly absorbed from the gastrointestinal tract.[1][4][9]
-
Distribution: It does not readily cross the blood-brain barrier at therapeutic doses.[1][4][9][11] For the bromide salt, the volume of distribution is approximately 0.23 L/kg.[9]
-
Metabolism & Excretion: Hexamethonium undergoes minimal metabolism and is primarily excreted unchanged by the kidneys.[9] The elimination half-life is short, reported to be around 10 minutes for the bromide salt, with a duration of action of about 2 hours.[9]
Part 2: Comparative Analysis of Hexamethonium Chloride vs. Bromide
While pharmacodynamically interchangeable in acute settings, the two salts possess distinct physicochemical and toxicological properties that are critical for experimental design and interpretation.
Physicochemical Properties
The choice of salt can impact the preparation of stock solutions and the molar calculations for dosing. The bromide salt is significantly heavier than the chloride salt, a crucial consideration for preparing solutions of a specific molarity.
| Property | Hexamethonium Chloride | Hexamethonium Bromide |
| Molecular Formula | C₁₂H₃₀Cl₂N₂[12][13] | C₁₂H₃₀Br₂N₂[14][15] |
| Molecular Weight | ~273.3 g/mol [1][12] | ~362.2 g/mol [14][15] |
| CAS Number | 60-25-3[11][12] | 55-97-0[14] |
| Appearance | White, crystalline, hygroscopic powder[1][11] | White to off-white crystalline solid[14][16] |
| Solubility (Water) | Very soluble; 100 mg/mL[11][12] | Highly soluble; ≥100 mg/mL[6] |
| Solubility (Other) | Soluble in ethanol[12] | Soluble in ethanol (~33 mg/ml), DMSO (~16 mg/ml)[14][17] |
Toxicological Profile of the Counter-Ions: The Critical Difference
The most significant divergence between the two salts lies in the long-term toxicology of their respective anions. This is of paramount importance for researchers conducting chronic or repeated-dosing studies.
-
Chloride (Cl⁻): Chloride is the most abundant extracellular anion in the body and is essential for maintaining osmotic pressure, acid-base balance, and neuronal activity. It is not associated with toxicity under normal physiological conditions.
-
Bromide (Br⁻): The bromide ion is not an essential element and has a distinct toxicological profile. It can substitute for chloride in the body's transport systems, particularly in the kidneys, where it is preferentially reabsorbed over chloride.[18] This leads to a very long biological half-life of 9-12 days.[18][19]
-
Bromism: Chronic administration or high-dose exposure can lead to bromide accumulation and a toxic syndrome known as "bromism."[18][20] Symptoms are primarily neurological and can include lethargy, depression, impaired memory, confusion, and psychosis.[18][19]
-
Analytical Interference: High serum bromide levels can interfere with common laboratory assays for chloride, leading to a factitiously elevated chloride reading (pseudohyperchloremia) and a negative anion gap.[21]
-
Expert Insight: For acute, short-term in vivo or in vitro experiments, the choice between chloride and bromide is inconsequential from a pharmacological and toxicological standpoint. However, for any study involving repeated dosing over several days or weeks, the potential for bromide accumulation is a significant confounding variable. Therefore, hexamethonium chloride is the scientifically prudent choice for all chronic studies to avoid the risk of bromism and its associated neurological side effects.
Part 3: Experimental Protocols and Methodologies
The following protocols provide a validated framework for assessing the ganglionic blocking activity of hexamethonium salts. The causality behind key steps is explained to enhance experimental integrity.
Protocol 1: In Vitro Assessment of nAChR Antagonism in Xenopus Oocytes
This protocol allows for the precise quantification of hexamethonium's potency (IC₅₀) at specific nAChR subtypes.
Causality: Xenopus oocytes are used because they are large, robust cells that lack native nAChRs but can be induced to express specific receptor subtypes by injecting cRNA.[17] This allows for the study of drug effects on a homogenous receptor population. Two-electrode voltage clamp (TEVC) is the gold standard for measuring the flow of ions through these expressed channels in response to agonists.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired neuronal nAChR (e.g., α3 and β4).
-
Incubation: Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.
-
Control Response: Perfuse the oocyte with a standard concentration of acetylcholine (e.g., 100 µM) to elicit a control inward current.
-
Hexamethonium Application: After washout, pre-incubate the oocyte with a specific concentration of hexamethonium (chloride or bromide salt) for 2-3 minutes.
-
Inhibition Measurement: Co-apply acetylcholine and the same concentration of hexamethonium. Record the inhibited current.
-
Dose-Response Curve: Repeat steps 5-7 with a range of hexamethonium concentrations (e.g., 10 nM to 1 mM).
-
Data Analysis: Plot the percentage inhibition against the logarithm of the hexamethonium concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.
Caption: Workflow for in vitro assessment of hexamethonium potency using TEVC.
Protocol 2: In Vivo Assessment of Ganglionic Blockade in Conscious Rats
This protocol measures the direct physiological consequence of autonomic blockade—hypotension.
Causality: Measuring mean arterial pressure (MAP) and heart rate (HR) provides a direct, integrated readout of the drug's effect on the autonomic nervous system.[17] Using conscious, freely moving animals is critical to avoid the confounding hypotensive and autonomic-modulating effects of general anesthetics.[22]
Methodology:
-
Surgical Instrumentation: Under anesthesia, implant sterile catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration). Exteriorize the catheters at the nape of the neck.
-
Recovery: Allow the animal to recover fully from surgery for at least 24-48 hours.
-
Acclimatization: Place the conscious, unrestrained rat in a quiet experimental chamber and connect the arterial catheter to a pressure transducer. Allow the animal to acclimatize for at least 30 minutes until MAP and HR are stable.
-
Baseline Recording: Record stable baseline MAP and HR for 10-15 minutes.
-
Drug Administration: Administer a bolus intravenous (IV) dose of hexamethonium chloride or bromide (e.g., 20-40 mg/kg) via the venous catheter.[17][22]
-
Post-Dose Monitoring: Continuously record MAP and HR for at least 60-90 minutes to observe the peak depressor response and the duration of action.
-
Data Analysis: Quantify the change in MAP and HR from baseline. The peak depressor response is a reliable measure of neurogenic pressor activity.[22]
Caption: Workflow for in vivo assessment of ganglionic blockade in conscious rats.
Part 4: Conclusion
The selection between hexamethonium chloride and hexamethonium bromide is not a matter of pharmacological preference but of experimental context and scientific rigor. The active hexamethonium cation dictates the mechanism of action and acute physiological effects, which are identical for both salts. The key differentiators are:
-
Physicochemical Properties: The difference in molecular weight must be accounted for when preparing molar solutions.
-
Toxicology: The bromide anion's long half-life and potential for cumulative toxicity (bromism) present a significant confounding factor in chronic studies.
For acute experiments, either salt is appropriate, with the choice often dictated by availability and cost. For any research involving repeated administration, hexamethonium chloride is the superior and more scientifically sound choice to ensure that observed long-term effects are attributable to ganglionic blockade and not the insidious onset of bromide toxicity.
References
-
Hexamethonium. Wikipedia. [Link]
-
Hexamethonium bromide. Deranged Physiology. [Link]
-
Hexamethonium chloride. MP Biomedicals. [Link]
-
Adams DJ, Bevan S, Terrar DA. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle. The Journal of Physiology. [Link]
-
Sympathoplegic Ganglion blockers: CVS Pharmcology. YouTube. [Link]
-
O'Donnell CP, Printz MP. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Malbert CH, Ruckebusch Y. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Grob D, Scarborough WR, Kattus AA Jr, Langford HG. Experimental and Clinical Evaluation in Man of Hexamethonium (C6), A New Ganglionic Blocking Agent. Circulation. [Link]
-
BROMIDES. AccessMedicine. [Link]
-
PUESTOW, CHARLES B.; SCHWARTZ, MAURICE. Gastrointestinal Roentgen Findings Due to Untoward Effects of Hexamethonium. Radiology. [Link]
-
Ganglionic Blockers. USMLE Strike. [Link]
-
THE USE OF HEXAMETHONIUM IN ARTERIAL HYPERTENSION. California Medicine. [Link]
-
Ganglionic Blockers. University of Wisconsin-Madison. [Link]
-
Which is more toxic Br or Cl gas and why? Reddit. [Link]
-
Ganglionic Blockers - Pharmacology. Medbullets Step 1. [Link]
-
Bromide. Wikipedia. [Link]
-
Properties and Reactions of Decamethonium Iodide and Hexamethonium Bromide. Journal of Pharmacy and Pharmacology. [Link]
-
Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap. Cureus. [Link]
-
Hexamethonium Bromide. Millipore Sigma. [Link]
-
Hexamethonium Bromide. Inxight Drugs. [Link]
-
Hexamethonium. British Journal of Clinical Pharmacology. [Link]
-
Hexamethonium – Knowledge and References. Taylor & Francis. [Link]
-
Hexamethonium. PubChem. [Link]
-
Effects of hexamethonium on normal individuals in relation to its concentration in the plasma. SciSpace. [Link]
-
Hexamethonium Chloride. PubChem. [Link]
-
hexamethonium. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hexamethonium | C12H30N2+2 | CID 3604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexamethonium - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. THE USE OF HEXAMETHONIUM IN ARTERIAL HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. HEXAMETHONIUM CHLORIDE CAS#: 60-25-3 [m.chemicalbook.com]
- 12. mpbio.com [mpbio.com]
- 13. Hexamethonium Chloride | C12H30Cl2N2 | CID 93550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Hexamethonium bromide, nicotinic receptor blocker (CAS 55-97-0) | Abcam [abcam.com]
- 16. Hexamethonium bromide - CAS-Number 55-97-0 - Order from Chemodex [chemodex.com]
- 17. caymanchem.com [caymanchem.com]
- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 19. Bromide - Wikipedia [en.wikipedia.org]
- 20. reddit.com [reddit.com]
- 21. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-depolarizing ganglionic blocker Hexamethonium C6 chemical properties
An In-depth Technical Guide to the Chemical Properties of Hexamethonium (C6)
Introduction
Hexamethonium (C6) is a synthetic bis-quaternary ammonium compound that holds a significant place in the history of pharmacology. It is recognized as the prototypical non-depolarizing ganglionic blocker, exerting its effects by antagonizing nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia.[1] This action interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Discovered in the late 1940s, Hexamethonium was among the first effective oral antihypertensive agents, though its clinical use has been largely superseded by more selective drugs with fewer side effects.[2][3] Today, it remains an invaluable tool in scientific research for investigating autonomic function and nicotinic receptor pharmacology.[3]
This guide provides a comprehensive overview of the core chemical properties of Hexamethonium, its mechanism of action, structure-activity relationships, and standard analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Hexamethonium is structurally defined by two quaternary ammonium groups separated by a six-carbon aliphatic chain. This structure is fundamental to its biological activity. The positive charges on the nitrogen atoms are permanent, making it a cationic molecule at all physiological pH levels.
-
IUPAC Name : N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium[1]
-
Other Names : Hexonium, Hexanium[3]
-
CAS Number : 60-26-4 (Hexamethonium cation)[1]
-
Canonical SMILES : C(C)CCCCCC(C)C[4]
-
InChI Key : VZJFGSRCJCXDSG-UHFFFAOYSA-N[1]
Caption: 2D chemical structure of the Hexamethonium (C6) dication.
Physicochemical Properties
The physicochemical properties of Hexamethonium dictate its absorption, distribution, metabolism, and excretion (ADME) profile. As a charged molecule, it is highly polar, which limits its ability to cross lipid membranes, including the blood-brain barrier.[3][5] It is typically supplied as a salt, most commonly bromide or chloride, which are white, crystalline, and often hygroscopic solids.[6][7][8]
| Property | Value | Source |
| Molar Mass (Cation) | 202.39 g/mol | [1][9] |
| Molar Mass (Dibromide) | 362.19 g/mol | [4][10] |
| Molar Mass (Dichloride) | 273.29 g/mol | [11] |
| Melting Point (Chloride) | 289-292 °C (decomposes) | [8] |
| Water Solubility | Highly soluble | [5] |
| (Bromide: 30 mg/mL to 100 mM) | [4][7] | |
| (Chloride: Very soluble) | [8] | |
| Organic Solvent Solubility | Ethanol: ~33 mg/mL (Bromide) | [6] |
| DMSO: ~16 mg/mL (Bromide) | [6] | |
| pKa | High (permanently charged) | [5] |
| LogP (CLOGP) | -9.09 | [9] |
Synthesis and Formulation
Hexamethonium is a synthetic compound produced through chemical synthesis. The process typically involves the reaction of 1,6-dihalohexane with trimethylamine. Due to its dicationic nature, it is formulated as a salt with counter-ions like bromide (C₁₂H₃₀Br₂N₂) or chloride (C₁₂H₃₀Cl₂N₂).[6][11] These salt forms are stable, crystalline solids suitable for laboratory use and, historically, for administration.[6][12] When preparing solutions, it is crucial to use an inert gas and consider that aqueous solutions are not recommended for storage beyond one day.[6]
Mechanism of Action: Non-Depolarizing Ganglionic Blockade
Hexamethonium functions as a non-depolarizing, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][7][13]
Causality of Blockade: Unlike competitive antagonists that bind directly to the acetylcholine binding site, Hexamethonium's primary mechanism is to block the open ion pore of the nAChR channel.[1] This physically obstructs the influx of sodium and potassium ions that would normally occur upon acetylcholine binding, thereby preventing the depolarization of the postganglionic neuron and inhibiting neurotransmission. This mode of action is often referred to as an "open-channel blockade." Hexamethonium shows selectivity for ganglionic (e.g., α3-containing) nAChRs over those at the neuromuscular junction.[1][4]
Caption: Hexamethonium blocks the nAChR ion channel in autonomic ganglia.
Structure-Activity Relationship (SAR)
The biological activity of the "methonium" series of compounds is critically dependent on the length of the aliphatic chain separating the two quaternary ammonium heads.
-
The "C6" Chain : Systematic studies revealed that a six-carbon chain provides optimal potency for blocking ganglionic nAChRs while minimizing effects at the neuromuscular junction (which are more potently blocked by the ten-carbon analog, Decamethonium). This highlights the specific spatial requirements of the ganglionic nAChR pore.
-
Quaternary Ammonium Groups : The two positively charged trimethylammonium groups are essential for activity. They interact with negatively charged residues within the ion channel pore, effectively anchoring the molecule in its blocking position. The permanent charge ensures high polarity, preventing passage across the blood-brain barrier and concentrating its action in the peripheral nervous system.
Analytical Methodologies
The quantification and analysis of Hexamethonium in biological fluids or pharmaceutical preparations typically rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard method.
Protocol: HPLC-Based Quantification of Hexamethonium
This protocol provides a self-validating framework for the analysis of Hexamethonium. The inclusion of an internal standard and quality control samples ensures the accuracy and reproducibility of the results.
-
Sample Preparation:
-
Objective: To extract Hexamethonium from the sample matrix (e.g., plasma, urine) and remove interfering substances.
-
Procedure:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) solution (e.g., a structural analog like heptamethonium). The IS corrects for variability during sample processing and injection.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile). This denatures and precipitates proteins, which would otherwise foul the HPLC column.
-
Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
-
Chromatographic Conditions:
-
Objective: To achieve chromatographic separation of Hexamethonium from the IS and other matrix components.
-
Parameters:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for highly polar compounds like Hexamethonium.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
-
-
Detection:
-
Objective: To detect and quantify the separated compounds.
-
Method: Mass Spectrometry (MS) is the gold standard for sensitivity and selectivity.
-
Detector: A triple quadrupole mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+), suitable for permanently charged cations.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
-
-
Data Analysis and Validation:
-
Objective: To calculate the concentration of Hexamethonium in the original sample.
-
Procedure:
-
Construct a calibration curve by analyzing standard samples of known Hexamethonium concentrations.
-
Plot the peak area ratio (Hexamethonium/IS) against the nominal concentration.
-
Perform a linear regression analysis to determine the relationship.
-
Calculate the concentration of Hexamethonium in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Analyze quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the analytical run.
-
-
Caption: Standard workflow for Hexamethonium analysis using HPLC-MS/MS.
References
-
Hexamethonium - Wikipedia. [Link]
-
Hexamethonium bromide - Deranged Physiology. [Link]
-
Hexamethonium - Grokipedia. [Link]
-
Hexamethonium | C12H30N2+2 | CID 3604 - PubChem. [Link]
-
Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed. [Link]
-
Sympathoplegic Ganglion blockers: CVS Pharmcology - YouTube. [Link]
-
Hexamethonium | C12H30N2+2 | CID 3604 - PubChem - NIH. [Link]
-
Hexamethonium Bromide | C12H30Br2N2 | CID 5938 - PubChem. [Link]
-
hexamethonium - Drug Central. [Link]
Sources
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Hexamethonium | C12H30N2+2 | CID 3604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexamethonium bromide, nicotinic receptor blocker (CAS 55-97-0) | Abcam [abcam.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hexamethonium bromide - CAS-Number 55-97-0 - Order from Chemodex [chemodex.com]
- 8. echemi.com [echemi.com]
- 9. hexamethonium [drugcentral.org]
- 10. Hexamethonium Bromide | C12H30Br2N2 | CID 5938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Hexamethonium Bromide Hydrate - LKT Labs [lktlabs.com]
- 13. medchemexpress.com [medchemexpress.com]
Hexamethonium chloride CAS 60-25-3 safety data sheet SDS
Risk Management & Experimental Application Profile
Executive Summary & Molecular Profile
Hexamethonium chloride is a bis-quaternary ammonium compound historically utilized as a ganglionic blocking agent. While largely replaced in clinical settings, it remains a critical research tool for isolating autonomic nervous system function. Unlike standard Safety Data Sheets (SDS) which often classify it generically based on oral toxicity, this guide addresses its high potency in parenteral research applications.
Chemical Identity & Physical Properties
| Property | Specification |
| CAS Number | 60-25-3 |
| IUPAC Name | N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium dichloride |
| Molecular Formula | C₁₂H₃₀Cl₂N₂ |
| Molecular Weight | 273.29 g/mol |
| Appearance | White, crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL) and ethanol; insoluble in chloroform/ether.[1][2][3][4][5][6][7] |
| Hygroscopicity | High. Deliquescent in humid environments. |
| Stability | Stable under recommended storage; sensitive to moisture.[8] |
Mechanism of Action: The "Open Channel" Blockade
To use hexamethonium effectively, researchers must distinguish its mechanism from competitive antagonists like curare. Hexamethonium does not compete directly for the acetylcholine (ACh) binding site.[5] Instead, it functions primarily as a non-depolarizing channel blocker .
Pharmacodynamics
-
Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs), specifically the
subtype found in autonomic ganglia. -
Selectivity: High selectivity for ganglionic
receptors over neuromuscular receptors. -
Binding Mode: Use-dependent blockade. The drug enters and occludes the ion channel pore after the channel has opened in response to ACh. This means efficacy correlates with the frequency of channel opening.
Visualization: Synaptic Blockade Pathway
The following diagram illustrates the interruption of autonomic transmission.
Figure 1: Mechanism of Action. Hexamethonium enters the open nAChR pore, physically occluding ion flow and preventing depolarization.
Critical Hazard Assessment & Safety Engineering
The "Route-Dependent" Toxicity Paradox
Standard GHS classifications often list hexamethonium chloride as "Low Hazard" or "Irritant" because it is poorly absorbed through the gastrointestinal tract (oral bioavailability < 10%). However, this creates a false sense of security for researchers.
-
Parenteral Risk: In a laboratory setting (injection, sharps handling), the compound is highly potent.
-
Toxicokinetics: Being a bis-quaternary ammonium salt, it does not cross the blood-brain barrier easily but causes profound peripheral autonomic collapse.
| Route | LD50 (Approximate) | Hazard Level |
| Oral (Rat) | ~2800 mg/kg | Low |
| IP (Rat) | ~100 mg/kg | High |
| IV (Mouse) | ~30-40 mg/kg | Critical |
Handling & Storage Protocol
Due to its hygroscopic nature, improper storage leads to "caking," which alters weighing accuracy and concentration calculations—a critical failure point in quantitative assays.
Recommended Workflow:
-
Storage: Desiccator cabinet at RT (15-25°C).
-
Weighing: Use anti-static weighing boats. Rapidly reseal the stock container.
-
PPE: Nitrile gloves (0.11mm min thickness), safety glasses, and lab coat. Respiratory protection (N95) is required if handling bulk powder outside a fume hood.
Experimental Application: Ganglionic Blockade Assay
Objective: To validate autonomic blockade in isolated tissue (e.g., Guinea Pig Ileum or Rat Superior Cervical Ganglion).
Reagent Preparation
-
Stock Solution (100 mM): Dissolve 273.3 mg of Hexamethonium Chloride in 10 mL of distilled deionized water.
-
Stability: Store aliquots at -20°C. Do not freeze-thaw more than twice.
Protocol: Isolated Organ Bath (Ileum)
This protocol validates the blockade of nicotinic receptors while leaving muscarinic receptors intact.
-
Tissue Equilibration: Mount ileum segment in Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.
-
Control Response (DMPP): Apply DMPP (10 µM), a specific nicotinic agonist. Observe contraction. Wash x3.
-
Control Response (ACh): Apply Acetylcholine (1 µM). Observe contraction. Wash x3.
-
Blockade Induction: Incubate tissue with Hexamethonium Chloride (100 µM) for 15 minutes.
-
Challenge (Nicotinic): Re-apply DMPP (10 µM).
-
Expected Result: >90% reduction in contraction (Blockade of Nn receptors).
-
-
Challenge (Muscarinic): Re-apply Acetylcholine (1 µM) or Methacholine.
-
Expected Result: Contraction persists (Muscarinic receptors on smooth muscle remain active; Hexamethonium does not block these).
-
Workflow Visualization
Figure 2: Experimental workflow for validating nicotinic receptor blockade.
Emergency Response & Toxicology
In the event of accidental parenteral exposure (needle stick) or high-dose ingestion:
-
Symptoms: "Ganglionic Crash"—severe hypotension, paralytic ileus, urinary retention, mydriasis (dilated pupils), and dry mouth. Respiratory failure may occur due to reduced diaphragmatic tone, though less common than with neuromuscular blockers.
-
Antidote Strategy:
-
Sympathomimetics: Phenylephrine or Norepinephrine to manage hypotension.
-
Muscarinic Agonists: Bethanechol may assist with urinary retention/ileus.
-
Note: Cholinesterase inhibitors (e.g., Neostigmine) are ineffective against hexamethonium because it is not a competitive antagonist at the binding site; increasing ACh levels will not displace the channel blocker efficiently.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93550, Hexamethonium Chloride. PubChem. Available at: [Link]
-
Gurney, A.M.[2] & Rang, H.P. (1984). The channel-blocking action of methonium compounds on rat submandibular ganglion cells. British Journal of Pharmacology, 82(3), 623–642. Available at: [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. echemi.com [echemi.com]
- 3. Hexamethonium chloride solidhygroscopic 60-25-3 [sigmaaldrich.com]
- 4. hexamethonium [drugcentral.org]
- 5. Hexamethonium - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Role of Hexamethylenebis(trimethylammonium) chloride in sympathetic nervous system blockade
Executive Summary
Hexamethonium Chloride (C6) serves as the archetypal non-depolarizing ganglionic blocker, historically significant in hypertension management and currently indispensable in preclinical autonomic research. Its primary utility lies in its ability to chemically "sever" the connection between preganglionic and postganglionic neurons in the Autonomic Nervous System (ANS).
By selectively blocking nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia without affecting the neuromuscular junction or crossing the blood-brain barrier (BBB), Hexamethonium allows researchers to isolate peripheral autonomic tone. This guide details the molecular mechanism, physiological isolation strategies, and validated experimental protocols for its use in sympathetic nervous system (SNS) blockade.
Molecular Pharmacology & Mechanism of Action
Chemical Structure and Specificity
Hexamethonium consists of two quaternary ammonium groups connected by a polymethylene chain of six carbon atoms (
-
C6 (Hexamethonium): Optimal length to bridge the binding sites or occlude the ion pore of ganglionic nAChRs (
subtype). -
C10 (Decamethonium): Optimal length to bridge neuromuscular nAChRs (
), acting as a depolarizing blocker at the motor endplate.
The "Open-Channel Block" Mechanism
Unlike competitive antagonists (e.g., Tubocurarine) that bind to the acetylcholine (ACh) recognition site on the alpha subunits, Hexamethonium primarily functions as an open-channel blocker .
-
State-Dependence: The drug requires the receptor channel to be in the open state to exert its effect. ACh must first bind and open the pore.[1]
-
Steric Occlusion: Once the channel opens, the positively charged Hexamethonium molecule enters the ion pore. Due to its size and charge, it becomes lodged within the channel, physically obstructing the flow of
and ions. -
Voltage-Dependence: The blockade is influenced by membrane potential; hyperpolarization can drive the cationic molecule deeper into the pore or retain it, stabilizing the block.
Visualization: Synaptic Blockade Pathway
Figure 1: Mechanism of Action. Hexamethonium acts downstream of ACh binding, physically occluding the open ion channel to prevent depolarization.
Physiological Application: Isolating the Sympathetic Limb
While Hexamethonium blocks both Sympathetic (SNS) and Parasympathetic (PNS) ganglia, it is used to assess SNS activity by observing the net change in physiological variables following administration. This relies on the concept of Predominant Tone .
The "Predominant Tone" Principle
The effect of Hexamethonium on a specific organ depends on which autonomic branch provides the dominant resting input.
| Target Organ | Predominant Resting Tone | Effect of Hexamethonium (Ganglionic Blockade) | Interpretation of SNS Role |
| Arterioles | Sympathetic (Adrenergic) | Vasodilation & Hypotension | High. Drop in BP quantifies "Sympathetic Vasomotor Tone." |
| Veins | Sympathetic | Venodilation (Pooling) | High. Reduces preload/cardiac output. |
| Heart (HR) | Parasympathetic (Vagal)* | Tachycardia | Moderate. Removal of vagal brake dominates removal of SNS acceleration. |
| Pupil | Parasympathetic | Mydriasis (Dilation) | Low. |
*Note: In humans and dogs, vagal tone dominates resting HR. In rodents, resting sympathetic tone is higher, so the HR response can be variable or slightly bradycardic.
Blood-Brain Barrier (BBB) Impermeability
A critical feature for researchers is that Hexamethonium is a quaternary ammonium compound (permanently charged). It does not readily cross the BBB.
-
Implication: Systemic administration (I.V. or I.P.) produces purely peripheral autonomic blockade.
-
Control: If a central effect is observed, it suggests BBB disruption or extremely high dosing.
Experimental Protocols
Protocol: Assessment of Sympathetic Vasomotor Tone (Rodent Model)
Objective: To quantify the contribution of the SNS to maintenance of Mean Arterial Pressure (MAP).
Reagents:
-
Hexamethonium Chloride (Sigma-Aldrich or equivalent).
-
Saline (0.9% NaCl).
-
Anesthesia (e.g., Urethane or Isoflurane).
Workflow:
-
Preparation:
-
Anesthetize rat (Urethane 1.2 g/kg I.P. is preferred for autonomic studies as it preserves reflex activity better than barbiturates).
-
Cannulate femoral artery (for BP monitoring) and femoral vein (for drug delivery).
-
Allow 30-minute stabilization period.
-
-
Baseline Recording:
-
Record baseline MAP and Heart Rate (HR) for 10 minutes.
-
-
Drug Administration (Bolus Method):
-
Dose: 30 mg/kg (I.V.).
-
Note: This is a supramaximal dose to ensure complete ganglionic blockade.
-
Administer slowly over 30–60 seconds to avoid acute volume/osmotic artifacts.
-
-
Measurement:
-
Monitor the rapid decline in MAP. The "Nadir" (lowest point) represents the removal of sympathetic vasoconstrictor tone.
-
Calculate:
.
-
-
Validation (The "Pressor Test"):
-
After blockade, administer Phenylephrine (2 µg/kg).
-
Result: You should see a massive pressor response (supersensitivity) because the baroreflex arc is broken; the heart cannot slow down to compensate for the pressure rise.
-
Protocol: Intrinsic Heart Rate (IHR) Determination
Objective: To measure the heart's pacemaker rate independent of all autonomic input.
-
Administer Methylatropine (1 mg/kg I.V.): Blocks peripheral muscarinic receptors (PNS). HR will rise.
-
Administer Hexamethonium (30 mg/kg I.V.): Blocks nicotinic ganglia (SNS + residual PNS).
-
Resulting HR: This is the Intrinsic Heart Rate (IHR) .
-
Calculation:
-
Sympathetic Tone =
(This value is usually negative). -
Parasympathetic Tone =
.
-
Visualization: Experimental Workflow
Figure 2: Workflow for assessing autonomic tone. The validation step confirms the blockade by demonstrating the loss of reflex compensation.
Comparative Pharmacology & Troubleshooting
The Methonium Series Comparison
Understanding why C6 is used over its analogs is vital for experimental design.
| Compound | Carbon Chain | Primary Target | Mechanism | Experimental Use |
| Pentamethonium | C5 | Ganglia (nAChR) | Non-depolarizing | Historical; less potent than C6. |
| Hexamethonium | C6 | Ganglia (nAChR) | Non-depolarizing | Standard for acute SNS blockade. |
| Decamethonium | C10 | Neuromuscular (nAChR) | Depolarizing | Muscle paralysis (avoid in autonomic studies). |
Troubleshooting Common Issues
-
Incomplete Blockade:
-
Symptom:[2][3][4][5][6] Residual reflex tachycardia upon hypotension.
-
Cause: Insufficient dosing or rapid renal clearance.
-
Solution: Switch to Chlorisondamine (longer-acting, irreversible ganglionic blocker) if the experiment lasts >2 hours, or use a continuous infusion of Hexamethonium (10-20 mg/kg/hr).
-
-
Respiratory Depression:
-
Tachyphylaxis:
-
Issue: Repeated doses produce diminishing returns.
-
Insight: Rare with Hexamethonium compared to other agonists, but possible due to receptor desensitization. Single bolus "supramaximal" dosing is preferred over cumulative dosing.
-
References
-
Paton, W. D., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts.[8] British Journal of Pharmacology and Chemotherapy, 4(4), 381–400.
-
Papke, R. L., et al. (2010). The inhibition of human neuronal nicotinic alpha3beta4 receptors by hexamethonium. British Journal of Pharmacology.[2][8][9] (Demonstrates the open-channel block mechanism).
-
Sienkiewicz, W., et al. (2015). Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats. Hypertension Research.
-
Pedersen, C. M., et al. (2018). Blood-brain barrier permeability of hexamethonium in rats. Journal of Pharmacological and Toxicological Methods. (Confirms BBB impermeability).
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inadequate blockade by hexamethonium of the baroreceptor heart rate response in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Precision Protocol: Preparation of Hexamethonium Chloride Stock Solution in PBS
Abstract & Scope
This application note provides a rigorous, standardized protocol for the preparation of Hexamethonium Chloride stock solutions in Phosphate Buffered Saline (PBS). Hexamethonium is a non-depolarizing ganglionic blocker and a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] Precision in stock preparation is critical due to its hygroscopic nature and the sensitivity of ion channel assays to concentration variances. This guide covers physicochemical properties, safety handling, step-by-step preparation, quality control, and storage stability.
Scientific Background: Mechanism of Action
Hexamethonium acts primarily as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChR), specifically within autonomic ganglia.[1] Unlike competitive antagonists that vie for the acetylcholine binding site, hexamethonium blocks the open ion channel pore, effectively "plugging" it and preventing cation influx (Na⁺/Ca²⁺) required for depolarization.
Pathway Visualization
The following diagram illustrates the inhibitory mechanism of Hexamethonium at the synaptic cleft.
Figure 1: Mechanism of Action. Hexamethonium blocks the ion pore of the open nAChR, preventing depolarization.[1]
Physicochemical Properties
Before preparation, verify the specific form of Hexamethonium Chloride you possess (Anhydrous vs. Dihydrate), as this significantly alters mass calculations.
| Property | Anhydrous Form | Dihydrate Form |
| Chemical Formula | C₁₂H₃₀Cl₂N₂ | C₁₂H₃₀Cl₂N₂ · 2H₂O |
| Molecular Weight (MW) | 273.29 g/mol | 309.32 g/mol |
| CAS Number | 60-25-3 | 16986-49-5 |
| Solubility (Water/PBS) | >100 mg/mL (Highly Soluble) | >100 mg/mL |
| Appearance | White crystalline powder | White crystalline powder |
| Hygroscopicity | High (Absorbs moisture rapidly) | Moderate |
Materials & Reagents
-
Hexamethonium Chloride: High purity (≥98%), e.g., from Sigma-Aldrich or Tocris.
-
Solvent: 1X Phosphate Buffered Saline (PBS), pH 7.4 (Cell culture grade, Ca²⁺/Mg²⁺ free recommended to avoid precipitation during long-term storage, though not strictly required for solubility).
-
Filtration: 0.22 µm Polyethersulfone (PES) or PVDF syringe filter (low protein binding).
-
Container: Sterile polypropylene tubes (e.g., Falcon tubes) or microcentrifuge tubes.
-
Instrumentation: Analytical balance (precision 0.1 mg), vortex mixer, pH meter.
Protocol: Preparation of Stock Solution
Safety & Handling (Crucial)
-
Hygroscopic Warning: Hexamethonium chloride is hygroscopic. Weighing must be performed quickly. Keep the stock container tightly sealed with parafilm when not in use. Store the solid in a desiccator if possible.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; weigh inside a fume hood if draft is minimal, or use a static-free weighing boat.
Calculations (Molarity vs. Mass)
Target Concentration: 100 mM (Standard Stock). Target Volume: 10 mL .
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
| Target Stock | Volume | Mass (Anhydrous - MW 273.[3][4][5]29) | Mass (Dihydrate - MW 309.[2]32) |
| 100 mM | 10 mL | 0.2733 g (273.3 mg) | 0.3093 g (309.3 mg) |
| 10 mM | 10 mL | 0.0273 g (27.3 mg) | 0.0309 g (30.9 mg) |
Step-by-Step Procedure
-
Weighing:
-
Place a sterile weighing boat on the balance and tare.
-
Quickly weigh the calculated amount of Hexamethonium Chloride (e.g., 273.3 mg for 100 mM anhydrous).
-
Tip: Do not return excess powder to the original bottle to prevent moisture contamination.
-
-
Solubilization:
-
Transfer the powder into a sterile 15 mL polypropylene tube.
-
Add approximately 80% of the final volume (e.g., 8 mL) of 1X PBS (pH 7.4).
-
Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly.
-
Note: If the solution is not clear, sonicate for 2 minutes (rarely necessary).
-
-
Volume Adjustment:
-
Add 1X PBS to bring the total volume to exactly 10 mL .
-
Invert the tube 5–10 times to mix.
-
-
pH Check (Optional but Recommended):
-
Spot check pH using a micro-pH probe or pH strip. It should remain close to 7.4. If significantly altered, adjust with dilute NaOH or HCl, though Hexamethonium salts generally have neutral pH in solution.
-
-
Filtration (Sterilization):
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm PES filter .
-
Dispense the solution through the filter into a new, sterile collection tube. This removes particulates and sterilizes the stock for cell culture use.
-
Workflow Visualization
Figure 2: Preparation Workflow.[6] Critical steps for sterility and stability.
Storage & Stability
-
Aliquot: Divide the stock solution into small aliquots (e.g., 100 µL or 500 µL) to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Temperature: Store aliquots at -20°C (preferred) or -80°C .
-
Shelf Life:
-
Solid: 2 years (if desiccated).
-
Solution (-20°C): 6 months.
-
Solution (4°C): 1 week (not recommended for long-term storage).
-
-
Light: Protect from light by storing in opaque boxes or wrapping tubes in foil.
Troubleshooting & FAQs
| Issue | Possible Cause | Solution |
| Clumping of Powder | Moisture absorption (Hygroscopic).[5] | Use a fresh bottle or desiccate the solid. Weigh quickly. |
| Precipitation in Stock | Concentration too high or PBS incompatibility. | Warm to 37°C. Vortex. Ensure concentration is <500 mM.[7] |
| pH Drift | Acidic nature of chloride salt. | Buffer capacity of PBS is usually sufficient. If pH < 7.0, adjust carefully with NaOH. |
| Cell Toxicity | Osmolarity shock or high dose. | Ensure stock is diluted ≥1:100 in media. Check osmolarity if using >10 mM final. |
References
-
PubChem. (n.d.). Hexamethonium Chloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Adams, D. J., et al. (1982). Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle. Journal of Physiology. Retrieved from [Link]
Sources
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Hexamethonium Chloride | C12H30Cl2N2 | CID 93550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. HEXAMETHONIUM CHLORIDE CAS#: 60-25-3 [chemicalbook.com]
- 6. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]
In vitro application of Hexamethylenebis(trimethylammonium) chloride in tissue bath experiments
An In-Depth Guide to the In Vitro Application of Hexamethylenebis(trimethylammonium) chloride (Hexamethonium) in Tissue Bath Experiments
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles and practical application of Hexamethylenebis(trimethylammonium) chloride, commonly known as hexamethonium, in isolated tissue bath experiments. The protocols and insights herein are designed to ensure technical accuracy, experimental robustness, and a deep understanding of the pharmacological principles at play.
Introduction: The Role and Mechanism of Hexamethonium
Hexamethonium is a classic pharmacological tool used to investigate the function of the autonomic nervous system. It is classified as a non-depolarizing ganglionic blocker.[1] Its primary utility in a research setting is to selectively inhibit neurotransmission through autonomic ganglia, thereby allowing scientists to parse the neural pathways controlling a specific tissue response.
Mechanism of Action: Acetylcholine (ACh) released from preganglionic nerve terminals normally binds to and activates neuronal nicotinic acetylcholine receptors (nAChRs) on the postganglionic neuron, propagating the nerve impulse. Hexamethonium acts as a potent antagonist at these nAChRs.[2][3] Unlike competitive antagonists that compete with ACh for the binding site, hexamethonium is an open-channel blocker. It physically occludes the ion pore of the nAChR after it has been opened by ACh, preventing the influx of cations and thus blocking depolarization of the postganglionic neuron.[1] This blockade effectively severs the connection between the central nervous system and the end organ for both the sympathetic and parasympathetic divisions.[1][4]
Crucially, hexamethonium exhibits high selectivity for ganglionic nAChRs. It has minimal to no effect on muscarinic acetylcholine receptors (mAChRs) found on effector organs or the nAChRs at the skeletal neuromuscular junction.[1][5][6] This specificity makes it an invaluable tool for isolating and studying ganglionic transmission.
Caption: Mechanism of Hexamethonium at the Autonomic Ganglion.
Principle of the Tissue Bath Assay
The isolated tissue bath (or organ bath) allows for the study of tissue function in a controlled ex vivo environment.[7][8][9] The tissue is maintained in a physiological salt solution (PSS) at a constant temperature, supplied with oxygen, and connected to a force transducer to measure contractile or relaxant responses.[7]
To study the effect of hexamethonium, a response mediated by autonomic nerves must be elicited. This is typically achieved via:
-
Electrical Field Stimulation (EFS): By passing a current through the tissue bath, intramural nerves are depolarized, causing the release of neurotransmitters from preganglionic terminals and subsequent activation of the postganglionic neuron.
-
Nicotinic Agonists: Direct application of a ganglionic nAChR agonist (e.g., Nicotine, Dimethylphenylpiperazinium - DMPP) can stimulate the postganglionic neuron.
In the presence of hexamethonium, the response to EFS or a nicotinic agonist will be inhibited or abolished, providing a direct measure of ganglionic blockade.
Materials and Reagents
Equipment
-
Isolated Tissue Bath System (e.g., Radnoti, DMT, Panlab)[8][10]
-
Isotonic or Isometric Force Transducer
-
Data Acquisition System (e.g., PowerLab with LabChart software)
-
Water Bath/Heater Circulator
-
Carbogen Gas Cylinder (95% O₂ / 5% CO₂) with regulator
-
Dissection Microscope, Tools (forceps, scissors)
-
Suture Thread (e.g., silk)
-
Pipettes and general lab supplies
Reagents
-
Hexamethylenebis(trimethylammonium) chloride (Hexamethonium chloride)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard.[11][12]
-
Agonists/Stimulants: (as required by experimental design)
-
Nicotine
-
Potassium Chloride (KCl) for assessing tissue viability
-
Relevant neurotransmitter (e.g., Acetylcholine, Norepinephrine)
-
-
Distilled or Deionized Water
Preparation of Krebs-Henseleit Solution
This solution should be prepared fresh on the day of the experiment.[12] The following recipe is for 1 Liter.
| Component | Molar Conc. (mM) | Grams per Liter |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| D-Glucose | 11.7 | 2.11 |
Preparation Protocol:
-
Dissolve all salts except CaCl₂ and NaHCO₃ in ~800 mL of distilled water.
-
In a separate beaker, dissolve the CaCl₂ in ~50 mL of water.
-
Slowly add the CaCl₂ solution to the main solution while stirring continuously to prevent precipitation.
-
Add the D-Glucose and stir until dissolved.
-
Bring the total volume to ~950 mL with distilled water.
-
Begin bubbling the solution vigorously with carbogen (95% O₂ / 5% CO₂). The CO₂ is critical for establishing the bicarbonate buffer system to maintain a physiological pH of ~7.4.[12]
-
While bubbling, slowly add the NaHCO₃.
-
Once fully dissolved, adjust the final volume to 1 Liter. Continue to bubble with carbogen for at least 15 minutes before use and throughout the experiment.
Detailed Experimental Protocol: Demonstrating Ganglionic Blockade in Rat Vas Deferens
This protocol uses the rat vas deferens as an example tissue, which has dense sympathetic innervation and provides robust, reproducible contractions in response to nerve stimulation.
Caption: Step-by-step workflow for a tissue bath experiment.
Step 1: Tissue Preparation and Mounting
-
Humanely euthanize a male rat according to institutionally approved protocols.
-
Isolate the vasa deferentia, carefully removing them and placing them into a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Under a dissection microscope, carefully clean away any adhering fat and connective tissue.
-
Tie a silk suture to each end of one vas deferens.
-
Mount the tissue in a pre-filled, heated (37°C), and aerated tissue bath. Attach the bottom suture to the fixed hook in the chamber and the top suture to the isometric force transducer.[13]
Step 2: Equilibration and Setting Tension
-
Apply a resting tension of 1 gram to the tissue. This is a critical step to ensure optimal and reproducible contractile responses.[14][15]
-
Allow the tissue to equilibrate for at least 60 minutes.[15]
-
During equilibration, wash the tissue with fresh, pre-warmed, and aerated Krebs-Henseleit solution every 15-20 minutes to remove metabolic waste products.[15]
Step 3: Establishing a Control Response
-
Viability Check: After equilibration, challenge the tissue with a high concentration of KCl (e.g., 50-80 mM). This depolarizes the smooth muscle membrane directly, causing a contraction and confirming the tissue is healthy and viable. Wash out the KCl and allow the tissue to return to baseline.[15][16]
-
EFS Control: Set the stimulator to deliver trains of pulses (e.g., 10 Hz frequency, 1 ms pulse width, 5-10 second train duration, supramaximal voltage).[10]
-
Deliver an EFS train and record the resulting contraction.
-
Wash the tissue and wait for a consistent interval (e.g., 5-10 minutes).
-
Repeat the EFS until at least two consecutive contractions are of similar amplitude (±10% variation). This provides a stable control response.[14]
Step 4: Application of Hexamethonium and Testing
-
Add hexamethonium to the tissue bath to achieve the desired final concentration (e.g., start with 10 µM and increase in subsequent experiments if needed).[17]
-
Allow the tissue to incubate with hexamethonium for 20-30 minutes to ensure adequate tissue penetration and receptor blockade.
-
Deliver an identical EFS train as used for the control response. Record the contraction. A significant reduction or complete abolition of the contractile response is expected.
Step 5: Washout and Recovery
-
To determine if the blockade is reversible, thoroughly wash the tissue multiple times with fresh Krebs-Henseleit solution over a period of 30-60 minutes.
-
Once the baseline is stable, deliver another EFS train.
-
Observe for the recovery of the contractile response. Full or partial recovery indicates a reversible antagonist action.
Data Analysis and Interpretation
The primary data output is the force of contraction (measured in grams or millinewtons). The effect of hexamethonium is typically expressed as a percentage inhibition of the control response.
Calculation: Percentage Inhibition = (1 - (Response with Hexamethonium / Average Control Response)) * 100
Expected Results:
| Condition | Stimulus | Expected Response | Rationale |
| Control | EFS (10 Hz) | Robust, transient contraction | EFS releases ACh from preganglionic nerves, activating postganglionic sympathetic nerves to cause contraction. |
| Test | EFS (10 Hz) + 10 µM Hexamethonium | Significantly reduced or abolished contraction | Hexamethonium blocks ganglionic nAChRs, preventing the EFS-induced signal from reaching the postganglionic neuron. |
| Recovery | EFS (10 Hz) after washout | Contraction returns towards control amplitude | Washing out hexamethonium allows it to dissociate from the nAChR, restoring neurotransmission. |
| Viability | 80 mM KCl | Strong, sustained contraction | KCl directly depolarizes the smooth muscle, bypassing the nerves and receptors, confirming muscle health. |
Troubleshooting and Key Considerations
-
No Response to EFS: Ensure electrodes are properly positioned and the stimulator is functional. Check tissue viability with KCl.
-
Variable Control Responses: Allow for a longer equilibration period. Ensure consistent washing cycles and timing. Check for stable temperature and carbogen flow.
-
Incomplete Blockade: The concentration of hexamethonium may be too low. Perform a concentration-response curve (e.g., 1 µM - 1 mM) to determine the IC₅₀. The neural pathway may also involve non-nicotinic transmission, although this is less common for the primary response.
-
Irreversible Blockade: Hexamethonium is generally considered reversible. If recovery is not observed, it may indicate insufficient washout time or potential tissue desensitization/damage over the course of a long experiment.
Safety and Handling
Hexamethylenebis(trimethylammonium) chloride is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed. Causes severe skin and eye burns.[18] Very toxic to aquatic life with long-lasting effects.[19]
-
Precautions: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood. Avoid generating dust.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If swallowed, do not induce vomiting and seek immediate medical attention.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[18]
References
-
Hexamethonium - Wikipedia. en.wikipedia.org. [Link]
- Paton, W. D. M. (1951). Hexamethonium and Other Ganglionic Blocking Agents. British Medical Bulletin.
-
Krebs–Henseleit solution - Wikipedia. en.wikipedia.org. [Link]
-
Krebs-Henseleit Solution Recipe - HBIO Harvard Apparatus. . [Link]
-
Eglen, R. M., Michel, A. D., Cornett, C. M., Kunysz, E. A., & Whiting, R. L. (1989). The interaction of hexamethonium with muscarinic receptor subtypes in vitro. British Journal of Pharmacology, 98(3), 857–864. [Link]
-
Ganglionic blocker - Wikipedia. en.wikipedia.org. [Link]
-
Hexamethonium bromide - Deranged Physiology. derangedphysiology.com. [Link]
- Adams, D. J., Bevan, S., & Terrar, D. A. (1991). Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle. British Journal of Pharmacology, 102(3), 649–660.
-
Ganglionic Blockers - Pharmacology - Medbullets Step 1. medbullets.com. [Link]
-
KREBS-RINGER SOLUTION FOR 5.5 L OF WATER (172 mM) - Drexel University. drexel.edu. [Link]
-
Sympathoplegic Ganglion blockers: CVS Pharmcology - YouTube. . [Link]
- Ruckebusch, Y., & Malbert, C. H. (1986). Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep. Journal of the autonomic nervous system, 17(3), 171–183.
-
Krebs-Henseleit Buffer - HiMedia. . [Link]
-
Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
-
Organ bath - Wikipedia. en.wikipedia.org. [Link]
-
Isolated tissue preparation - SlideShare. . [Link]
- Koley, J., & Mukherjee, B. (1980). Effects of nicotine and hexamethonium on discharges in the stellate ganglion. British journal of pharmacology, 68(4), 637–641.
-
Nicotinic acetylcholine receptor assays - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
-
Dose-response curve of the effects of nicotinic antagonists on [ 3... - ResearchGate. www.researchgate.net. [Link]
-
(A) Trace showing the effect of hexamethonium (10 M), atropine (1 M),... - ResearchGate. . [Link]
-
The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PMC - NIH. . [Link]
-
Dose Response Curve of Histamine - Scribd. . [Link]
-
Effect of hexamethonium bromide (5 mg) on ganglionic trans- mission.... - ResearchGate. . [Link]
-
Isolated Tissue Bath Setups - MDE Technologies. . [Link]
-
Pharmacology – Working with isolated tissue preparations - Monash University. . [Link]
-
In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC. . [Link]
-
TISSUE ORGAN BATH SYSTEMS - DMT. . [Link]
-
Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. . [Link]
-
Nicotinic acetylcholine receptor - Wikipedia. en.wikipedia.org. [Link]
-
Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC. . [Link]
-
Nicotinic antagonists – Knowledge and References - Taylor & Francis. . [Link]
-
Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC. . [Link]
-
Tissue Organ Bath Principals - Radnoti. radnoti.com. [Link]
-
Preparation of the rat vas deferens for KCL pharmacology experiments - YouTube. . [Link]
-
Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - Frontiers. . [Link]
-
Tissue Baths in Respiratory Disease Models - scireq. . [Link]
-
Smooth Muscle Preparations - Basicmedical Key. basicmedicalkey.com. [Link]
- Welch, K. D., et al. (2013). Effect of α₇ nicotinic acetylcholine receptor agonists and antagonists on motor function in mice. Toxicology and Applied Pharmacology, 266(3), 446-453.
-
Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers. . [Link].00062/full)
Sources
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organ bath - Wikipedia [en.wikipedia.org]
- 8. Isolated Tissue Bath Setups - MDE Technologies [mdegmbh.eu]
- 9. radnoti.com [radnoti.com]
- 10. dmt.dk [dmt.dk]
- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 12. support.harvardapparatus.com [support.harvardapparatus.com]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 16. scireq.com [scireq.com]
- 17. researchgate.net [researchgate.net]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
Application Note: Hexamethonium Chloride Dosage & Protocol for Vagal Nerve Stimulation (VNS) Specificity Studies
Abstract & Scope
This application note provides a definitive guide for using Hexamethonium Chloride to validate Vagal Nerve Stimulation (VNS) targets. In VNS research, distinguishing between direct afferent modulation, efferent preganglionic drive, and reflex autonomic loops is critical. Hexamethonium, a non-depolarizing ganglionic blocker, specifically antagonizes nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia (
This protocol details dosage strategies for rodents and large mammals, preparation guidelines, and a "self-validating" experimental workflow to confirm the isolation of vagal efferent pathways.
Pharmacological Basis & Mechanism
To design a robust experiment, one must understand the precise site of action. VNS activates preganglionic fibers. These fibers release Acetylcholine (ACh) onto postganglionic neurons located within or near the target organ (e.g., cardiac ganglia).
-
The Target: The
nicotinic receptor subtype at the autonomic ganglion. -
The Action: Hexamethonium acts as an ion channel blocker of the nAChR, preventing the preganglionic signal from exciting the postganglionic neuron.
-
The Result: If VNS-induced physiological changes (e.g., bradycardia) persist after Hexamethonium administration, the mechanism is likely not mediated by the canonical efferent vagal pathway, suggesting direct antidromic activation or alternative non-cholinergic mechanisms.
Visualization: The Ganglionic Blockade
The following diagram illustrates the interruption of the VNS signal at the ganglionic synapse.
Caption: Hexamethonium interrupts transmission at the autonomic ganglion, functionally decoupling the preganglionic vagus nerve from the target organ.
Dosage Guidelines
Dosage must be calculated based on species metabolic rate and the required duration of the blockade. Intravenous (IV) administration is the Gold Standard for acute electrophysiology to ensure immediate bioavailability and stable plasma concentrations.
Table 1: Recommended Dosage by Species
| Species | Route | Loading Dose (Bolus) | Maintenance / Redosing | Physiological Half-Life | Notes |
| Rat | IV | 20 mg/kg | 5–10 mg/kg every 60 min | ~30–45 min | Standard dose for complete blockade. Monitor BP for hypotension.[2] |
| Mouse | IV | 10–20 mg/kg | 5 mg/kg every 45 min | ~20–30 min | Higher metabolic clearance requires vigilance on blockade stability. |
| Dog | IV | 2–5 mg/kg | 1–2 mg/kg as needed | ~1.5–2 hours | Highly sensitive. Start low (2 mg/kg) to avoid profound hypotensive crash. |
| Cat | IV | 3–10 mg/kg | 2 mg/kg as needed | ~1.5 hours | Similar sensitivity to dogs. |
Critical Note: Hexamethonium causes systemic vasodilation by removing sympathetic tone. Hypotension is expected. Ensure the animal is instrumented for blood pressure monitoring and has fluid support (Saline/Ringer's) available.
Experimental Protocol: The "Self-Validating" System
A robust scientific protocol does not assume the drug worked; it proves it. This workflow includes a mandatory "Blockade Challenge" step.
Phase 1: Preparation & Baseline
-
Solution Prep: Dissolve Hexamethonium Chloride in 0.9% sterile saline to a concentration of 10 mg/mL (for rats) or 50 mg/mL (for larger species) to keep injection volumes low.
-
Instrumentation:
-
Baseline VNS (The Control):
-
Deliver a standard VNS train (e.g., 5-10 Hz, 0.5ms, 0.5-1.0 mA).
-
Success Criteria: Observe a distinct physiological response (e.g., >10% drop in Heart Rate or drop in BP). Record this as Baseline Response.
-
Phase 2: The Blockade Induction
-
Stabilization: Ensure BP is stable (Mean Arterial Pressure > 60 mmHg for rats).
-
Administration: Inject the calculated Hexamethonium bolus (e.g., 20 mg/kg) slowly over 60 seconds .
-
Warning: Rapid bolus can cause precipitous hypotension and cardiac collapse.
-
-
Equilibration: Wait 10–15 minutes . This allows for tissue distribution and stabilization of the new, lower blood pressure baseline.
Phase 3: The Blockade Challenge (Validation)
-
The Test Pulse: Re-deliver the exact same VNS parameters used in Phase 1.
-
Data Analysis:
-
Complete Blockade: Heart Rate response is abolished (< 2% change).
-
Partial Blockade: Response is attenuated but present. Action: Administer supplemental dose (50% of initial).
-
No Blockade: Response persists. Action: Check catheter patency or reconsider mechanism (is the effect non-cholinergic?).
-
Phase 4: Experimental Manipulation
Once the blockade is validated (VNS response is abolished), proceed with your specific experimental variable (e.g., afferent recording, drug testing, or central stimulation).
Visualization: Experimental Workflow
Caption: Step-by-step decision tree for validating ganglionic blockade before data collection.
Troubleshooting & Safety
Hypotension Management
Hexamethonium removes sympathetic vasoconstrictor tone.
-
Symptom: MAP drops below 50 mmHg (rats).
-
Intervention: Administer an IV fluid bolus (1-2 mL/kg warm saline).
-
Avoid: Vasopressors like Phenylephrine unless your study specifically excludes vascular resistance metrics, as these will artificially restore tone and potentially confound autonomic readouts.
Incomplete Blockade
If the VNS response persists despite high doses (>30 mg/kg in rats):
-
Check the Solution: Hexamethonium is hygroscopic; ensure the powder was dry and the concentration is accurate.
-
Check the Pathway: You may be stimulating distal to the ganglion (unlikely with cervical VNS) or the effect is mediated by C-fibers releasing non-cholinergic peptides (e.g., Substance P, CGRP) which are not blocked by Hexamethonium.
Anesthesia Interaction
-
Urethane: Preferred for autonomic studies as it preserves reflex integrity.
-
Isoflurane: Already depresses autonomic function; combined with Hexamethonium, it may lead to severe cardiovascular depression. Reduce isoflurane levels during blockade.
References
-
Mechanisms of Ganglionic Blockade
-
Rat Dosage & Symp
-
Title: Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats.[5]
- Source: PubMed / NIH (2015).
-
Link:
-
-
Vagal Stimul
-
Blood-Brain Barrier Permeability
-
Title: Modulation of cerebral microvascular permeability by endothelial nicotinic acetylcholine receptors.
- Source: American Journal of Physiology (2005).
-
Link:
-
-
Differentiation
Sources
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. ijpp.com [ijpp.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of hexamethonium and other ganglionic blocking agents on electrical activity of the esophagus induced by vagal stimulation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethylenebis(trimethylammonium) chloride solubility in ethanol vs water
Application Note: Solubility Profiling and Handling Protocols for Hexamethylenebis(trimethylammonium) Chloride
Abstract & Introduction
Hexamethylenebis(trimethylammonium) chloride (Hexamethonium Chloride) is a bis-quaternary ammonium salt historically utilized as a ganglionic blocking agent and currently employed as a standard in ion chromatography and nicotinic acetylcholine receptor (nAChR) research.
This guide addresses a critical operational challenge: The solubility differential between water and ethanol. While Hexamethonium Chloride is highly soluble in water due to strong ion-dipole interactions, its solubility in ethanol is moderate and temperature-dependent. This differential is not merely a physical property but a functional tool for purification.
Key Takeaway: Researchers should utilize water for high-concentration stock solutions (delivery/physiology) and ethanol for purification (recrystallization) and specific organic synthesis workflows.
Physicochemical Profile: Water vs. Ethanol[1][2]
The following table contrasts the solvent behaviors, providing the rationale for protocol selection.
| Feature | Water ( | Ethanol ( | Practical Implication |
| Solubility Status | Very Soluble (>100 mg/mL) | Soluble (Moderate) | Water is the vehicle of choice for physiological delivery. |
| Dielectric Constant ( | ~80 (at 20°C) | ~24 (at 20°C) | Water shields the cationic charges 3x better than ethanol, preventing aggregation. |
| Temperature Response | High solubility at all temps | Significant increase with heat | Ethanol is the ideal recrystallization solvent . |
| Hygroscopicity Risk | N/A (Solvent is water) | High (if using anhydrous) | Ethanol stocks must be sealed to prevent water absorption which alters concentration. |
| Anti-Solvent Utility | Poor | Excellent | Ethanol allows precipitation when combined with Ether or Acetone. |
Mechanistic Insight: Why the Difference Matters
To understand the protocols, one must understand the molecular interactions.
-
In Water (The Dissolution Engine): The high dielectric constant of water reduces the electrostatic attraction between the quaternary ammonium cations and the chloride anions. Water molecules form a tight, energetic hydration shell around the
heads, overcoming the crystal lattice energy almost instantly. -
In Ethanol (The Purification Filter): Ethanol has a hydrophobic ethyl tail and a hydrophilic hydroxyl group. While it can solvate the ions, the interaction is weaker. At room temperature, the energy may not be sufficient to keep high concentrations dissolved. However, adding heat increases the kinetic energy, allowing dissolution. Upon cooling, the lattice energy re-asserts itself, causing the salt to crystallize out while impurities remain in solution.
Diagram 1: Solvation & Solubility Mechanics
Caption: Comparative solvation pathways.[1] Water provides immediate stabilization, while Ethanol offers a reversible pathway ideal for purification.
Detailed Protocols
Protocol A: Preparation of Aqueous Stock Solution (Physiological)
Use for: Patch-clamp experiments, animal injections, or chromatography standards.
Pre-requisites:
-
Hexamethonium Chloride (stored in desiccator).
-
Milli-Q Water (18.2 MΩ·cm).
-
Critical Warning: This compound is hygroscopic .[2] It absorbs atmospheric water rapidly, which will skew your molarity calculations if weighing is slow.
Step-by-Step:
-
Equilibration: Remove the reagent bottle from the desiccator and allow it to reach room temperature before opening (prevents condensation).
-
Weighing:
-
Place a weighing boat on the balance and tare.
-
Rapidly weigh the required mass (e.g., 273.3 mg for 10 mL of 100 mM solution).
-
Tip: If high precision is required, weigh by difference (weigh capped vial, add salt, weigh again).
-
-
Dissolution:
-
Add the solid to a volumetric flask.
-
Add water to ~80% of the final volume.
-
Vortex for 30 seconds. The salt should dissolve instantly.
-
-
Finalize: Dilute to the mark with water. Invert 10 times to mix.
-
Storage: Store at 4°C. Stable for 1-3 months.
Protocol B: Ethanol-Based Recrystallization (Purification)
Use for: Purifying aged batches or isolating the compound after organic synthesis.
Principle: Exploits the steep solubility curve in ethanol and insolubility in ether/acetone.
Reagents:
-
Absolute Ethanol (Anhydrous).
-
Diethyl Ether (or Acetone) as Anti-solvent.[1]
Step-by-Step:
-
Saturation:
-
Place crude solid in an Erlenmeyer flask.
-
Add a minimum volume of Ethanol.
-
Heat gently on a hot plate (approx. 60-70°C) with stirring.
-
Add small aliquots of Ethanol just until all solid dissolves.
-
-
Filtration (Hot):
-
If insoluble particles remain (dust, fibers), filter rapidly through a pre-warmed glass funnel to remove mechanical impurities.
-
-
Crystallization Induction:
-
Remove from heat.
-
Option A (Slow): Allow to cool slowly to Room Temp, then 4°C.
-
Option B (Fast/Salting Out): Add Diethyl Ether dropwise to the warm ethanol solution until a faint turbidity (cloudiness) persists.
-
-
Collection:
-
Cool the flask in an ice bath for 30 minutes. White crystalline needles should form.
-
Filter via vacuum filtration (Buchner funnel).[5]
-
Wash the cake with cold Ether (removes residual ethanol).
-
-
Drying:
-
Dry under high vacuum over
or silica gel to remove solvent residues.
-
Diagram 2: Recrystallization Workflow
Caption: Step-by-step purification logic using the Ethanol/Ether solvent system.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4210, Hexamethonium. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization (General Guide). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Hexamethonium Chloride Aqueous Solution Stability
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Hexamethonium chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your aqueous Hexamethonium chloride solutions, thereby safeguarding the accuracy and reproducibility of your experimental results.
Introduction to Hexamethonium Chloride Stability
Hexamethonium chloride is a quaternary ammonium compound (QAC) widely used in pharmacological research as a ganglionic blocker. As with many QACs, its stability in aqueous solutions is not absolute and can be influenced by several environmental factors. Degradation can lead to a decrease in the effective concentration of the active compound, potentially compromising experimental outcomes. This guide is designed to provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Hexamethonium chloride in an aqueous solution?
The primary degradation pathway for Hexamethonium chloride, particularly under basic conditions, is believed to be Hofmann elimination . This chemical reaction involves the removal of a beta-hydrogen from the alkyl chain by a base, leading to the formation of an alkene and a tertiary amine, thus breaking down the parent molecule.[1][2][3][4][5] The bulky quaternary ammonium groups in Hexamethonium make it susceptible to this type of elimination reaction. While hydrolysis of other functional groups is a common degradation route for many pharmaceuticals, the stable C-N and C-C bonds in Hexamethonium are less prone to direct hydrolysis under typical experimental conditions.[6]
Here is a simplified representation of the potential Hofmann elimination of Hexamethonium:
Caption: Figure 1: Simplified Hofmann Elimination Pathway.
Q2: What are the optimal storage conditions for a Hexamethonium chloride aqueous solution?
To minimize degradation, aqueous solutions of Hexamethonium chloride should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| pH | Slightly acidic (pH 4-6) | Minimizes the risk of base-catalyzed Hofmann elimination. One supplier specifies a pH range of 4-6 for a 10% aqueous solution.[7] |
| Temperature | Refrigerated (2-8°C) or Frozen (-20°C) | Lower temperatures slow down the rate of chemical reactions, including degradation pathways.[8] |
| Light | Protected from light (amber vials) | While photostability data for Hexamethonium is not extensively published, it is a general best practice to protect chemical solutions from light to prevent potential photodegradation.[1] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | This is particularly important for long-term storage to prevent potential oxidative degradation, although Hofmann elimination is the more cited concern.[1] |
For short-term storage (up to a few weeks), refrigeration in a tightly sealed, light-protected container is generally sufficient. For long-term storage (months to years), freezing the solution at -20°C is recommended.[6] It is advisable to prepare fresh solutions for critical experiments. One supplier does not recommend storing aqueous solutions for more than one day.[9]
Q3: Can I use any buffer to prepare my Hexamethonium chloride solution?
The choice of buffer is critical. Given that Hexamethonium is susceptible to degradation at higher pH, it is imperative to select a buffer system that maintains a slightly acidic pH.
-
Recommended Buffers: Acetate or citrate buffers are generally suitable as they buffer effectively in the recommended pH range of 4-6.
-
Buffers to Avoid: Buffers with a basic pH range, such as phosphate, borate, or bicarbonate buffers, should be used with caution or avoided, as they can accelerate the degradation of Hexamethonium chloride.[10]
It is crucial to verify the pH of the final solution after dissolving the Hexamethonium chloride, as the compound itself can influence the final pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of experimental efficacy over time. | Degradation of Hexamethonium chloride leading to a lower effective concentration. | 1. Prepare fresh solutions before each experiment. 2. Verify the pH of your stock solution; adjust to pH 4-6 if necessary. 3. Store stock solutions under the recommended conditions (refrigerated or frozen, protected from light). 4. Consider quantifying the concentration of your stock solution using an appropriate analytical method (see below). |
| Precipitate formation in the solution. | pH shift leading to insolubility or reaction with buffer components. | 1. Ensure the buffer system is appropriate and the final pH is within the optimal range. 2. Check for compatibility with other components in your experimental medium. 3. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent experimental results between batches of solution. | Variability in solution preparation, storage, or degradation. | 1. Standardize your solution preparation protocol, including the source of water and buffer components. 2. Implement a strict storage and handling procedure for all Hexamethonium chloride solutions. 3. Qualify new batches of stock solution to ensure consistent concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stable Hexamethonium Chloride Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution with enhanced stability.
Materials:
-
Hexamethonium chloride powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Acetic acid
-
0.1 M Sodium acetate
-
Calibrated pH meter
-
Sterile, amber glass vials
Procedure:
-
Determine the desired concentration of the Hexamethonium chloride stock solution.
-
Prepare an acetate buffer (pH 5.0): Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 5.0. Verify the pH with a calibrated meter.
-
Dissolve Hexamethonium chloride: Weigh the required amount of Hexamethonium chloride powder and dissolve it in the prepared acetate buffer.
-
Verify the final pH: Check the pH of the final solution and adjust to pH 5.0 using small volumes of 0.1 M acetic acid or 0.1 M sodium hydroxide if necessary.
-
Filter sterilize: Pass the solution through a 0.22 µm sterile filter into the final sterile, amber glass vials.
-
Storage: Store the vials at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
Caption: Figure 2: Workflow for Preparing a Stable Hexamethonium Chloride Solution.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is essential for quantifying Hexamethonium chloride and detecting its degradation products. The following is a general starting point for method development.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 200-210 nm), as Hexamethonium lacks a strong chromophore. Alternatively, a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for more sensitive detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves intentionally degrading Hexamethonium chloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrating that the degradation products are well-separated from the parent peak.
References
-
Hofmann elimination. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Ashenhurst, J. (2017, October 18). The Hofmann Elimination. In Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (2019, January 30). Hofmann Elimination. Retrieved from [Link]
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
-
Hofmann Elimination. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Hofmann Elimination. (2019, June 5). In Chemistry LibreTexts. Retrieved from [Link]
- Hexamethonium (bromide)
- Stability-Indicating HPLC Method: Topics by Science.gov. (n.d.). Science.gov.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Hexamethonium chloride (Hexone chloride). (n.d.). MedChemExpress.
- Loftin, K. A., Adams, C. D., Meyer, M. T., & Surampalli, R. (2014). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environment Quality, 43(2), 555–564.
- Hexamethonium chloride. (n.d.). MP Biomedicals.
- Hydrolysis Reactions. (2018, February 19). [Source not further identified].
- Hexamethonium chloride solid hygroscopic 60-25-3. (n.d.). Merck Millipore.
- Complete Monograph Methods. (n.d.). Merck Millipore.
- Hexamethonium chloride, solid | H2138-5G | SIGMA-ALDRICH | SLS Ireland - Lab Supplies. (n.d.). SLS Ireland.
- Harris, H., & Whittaker, M. (1961). Hydrolysis of suxamethonium by different types of plasma. British Journal of Pharmacology and Chemotherapy, 17, 348–358.
- Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 12(2), 113-125.
- Busch, M., Simic, N., & Ahlberg, E. (2019). Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Physical Chemistry Chemical Physics, 21(36), 19342-19348.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
- Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1999). Stability of methacholine chloride solutions under different storage conditions over a 9 month period.
- Salmon, S. A., & Papich, M. G. (2000). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of veterinary pharmacology and therapeutics, 23(4), 223–228.
- Fyhr, P., Brodin, A., Ernerot, L., & Lindquist, J. (1986). Degradation pathway of pralidoxime chloride in concentrated acidic solution. Journal of pharmaceutical sciences, 75(6), 608–611.
- Decomposition Mechanisms of Lignin-Related Aromatic Monomers in Solution Plasma. (2025, April 10). [Source not further identified].
- Gmurek, M., & Ledakowicz, S. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7434.
- Hexamethonium chloride solid hygroscopic 60-25-3. (n.d.). Sigma-Aldrich.
- Zhou, M., & Notari, R. E. (1995). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of pharmaceutical sciences, 84(5), 534–538.
- Hexamethonium chloride (CHEMBL105608). (n.d.). ChEMBL.
- Hexamethonium chloride. (n.d.). PubChem.
- Hexamethonium Chloride. (n.d.). PubChem.
- Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
- Hexamethonium chloride, solid (hygroscopic). (n.d.). Sigma-Aldrich.
- Hexamethonium chloride. (n.d.). Santa Cruz Biotechnology.
- Hexamethonium chloride. (n.d.). TCI America.
- Hexamethonium Chloride Dihydr
- Hexamethonium chloride dihydr
Sources
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Hofmann Elimination [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. esisresearch.org [esisresearch.org]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Hexamethonium Chloride Stability & Handling
Topic: Stability of Hexamethonium chloride frozen stock solutions over time Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs
Executive Summary & Chemical Profile
Hexamethonium Chloride is a non-depolarizing ganglionic blocker that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Because it is a quaternary ammonium compound, it possesses high chemical stability due to the strength of its carbon-nitrogen bonds. However, its hygroscopic nature and behavior in aqueous solution at freezing temperatures require specific handling to ensure experimental reproducibility.
| Property | Specification |
| CAS Number | 60-25-3 |
| Molecular Weight | 273.29 g/mol |
| Solubility | Water (>100 mg/mL), Ethanol (Soluble) |
| Hygroscopic | Yes (Absorbs moisture from air rapidly) |
| Primary Risk | Concentration drift due to moisture absorption; microbial growth in aqueous stocks.[1] |
Frequently Asked Questions (Troubleshooting)
Section 1: Preparation & Solvent Choice
Q: What is the optimal solvent for creating a Master Stock solution? A: Sterile Distilled Water or Ethanol. Hexamethonium chloride is highly soluble in water (>100 mg/mL). For biological applications, preparing a high-concentration Master Stock (e.g., 100 mM) in sterile, nuclease-free water is the standard protocol. Ethanol is an alternative if your experimental design requires rapid solvent evaporation or specific non-aqueous delivery, but water is preferred for physiological compatibility.[4]
Q: Can I dissolve the powder directly into PBS or culture media for storage? A: No. Do not store stock solutions in Phosphate Buffered Saline (PBS) or culture media at -20°C. The salts in PBS can precipitate out of solution during the freezing process, causing uneven concentration gradients and potential pH shifts (eutectic effects) that may degrade the compound or alter its solubility upon thawing. Always prepare the Master Stock in pure water , then dilute into PBS/media (Working Solution) immediately before use.
Section 2: Stability & Storage
Q: How long can I keep my frozen stock solution at -20°C? A: Conservative recommendation: 1 Month. Chemical reality: Likely 6+ months. Most vendors (e.g., Tocris, Cayman) recommend using aqueous stock solutions within one month to guarantee maximum potency and sterility. However, chemically, the quaternary ammonium structure is robust. If stored in a tightly sealed, opaque vial (to prevent evaporation and light exposure) at -20°C, the compound often remains stable for several months.
-
Best Practice: Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Critical Check: If the solution is older than 1 month, validate activity with a positive control before running critical experiments.
Q: I found a stock solution at -80°C. Is it better than -20°C? A: Marginally. While -80°C slows chemical kinetics further, Hexamethonium chloride is sufficiently stable at -20°C. The risk at -80°C is often physical rather than chemical: plastic tubes can become brittle and crack, or seals can fail, leading to sublimation (freeze-drying) of the solvent and concentration changes.
Q: Does freeze-thaw cycling affect Hexamethonium Chloride? A: Yes, primarily via physical precipitation. While the molecule itself resists degradation, repeated freezing and thawing can induce micro-precipitation that may not be visible to the naked eye. This lowers the effective concentration of the solution.
-
Rule: Limit to one freeze-thaw cycle. Discard any aliquot that has been thawed more than twice.
Section 3: Troubleshooting Visual Signs
Q: My thawed stock solution has white crystals/precipitate. Is it ruined? A: Not necessarily. High-concentration stocks (e.g., >100 mM) stored at -20°C often precipitate because solubility decreases with temperature.
-
The Fix: Warm the sealed vial to 37°C in a water bath for 5–10 minutes and vortex vigorously.
-
Verdict: If the solution becomes completely clear, it is safe to use. If particles remain after warming, the compound has likely crystallized irreversibly or degraded—discard it.
Q: The solution has turned slightly yellow. Can I use it? A: No. A color change indicates oxidation or contamination. Pure Hexamethonium chloride solutions should be colorless. Discard immediately.
Experimental Protocol: Master Stock Preparation
This protocol ensures the creation of a shelf-stable Master Stock and differentiates it from the unstable Working Solution .
Workflow Diagram
Caption: Workflow for preparing and storing Hexamethonium Chloride stocks. Note the critical stability gate at the freezing stage.
Step-by-Step Procedure
-
Preparation of Solvent:
-
Use sterile, deionized water (Milli-Q or equivalent).
-
Optional: Degas the water with nitrogen/argon if your experiment is highly sensitive to oxidation, though Hexamethonium is relatively resistant.
-
-
Weighing (Critical Step):
-
Dissolution (Master Stock):
-
Dissolve to a high concentration (e.g., 100 mM ) to maximize stability.
-
Calculation: To make 10 mL of 100 mM stock:
-
Vortex until completely dissolved. The solution should be clear and colorless.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.
-
Label: Date, Concentration, Solvent.
-
Freeze: Place immediately at -20°C.
-
-
Usage (Working Solution):
-
Thaw one aliquot.[5]
-
Dilute to the final working concentration (e.g., 10–100 µM) in your physiological buffer (PBS, Tyrode's, etc.).
-
Discard any unused portion of the thawed aliquot.
-
Stability Data Summary
| Condition | Form | Stability Estimate | Recommendation |
| Room Temp (Dark) | Solid Powder | 6 months - 2 years | Store with desiccant. Keep tightly sealed. |
| -20°C | Solid Powder | > 2 years | Preferred for long-term storage. |
| -20°C | Master Stock (Water) | 1 - 6 months | Use within 1 month for critical data. |
| -20°C | Working Soln (PBS) | < 24 hours | Do NOT freeze. Prepare fresh. |
| Freeze-Thaw | Aqueous Stock | Poor | Max 1 cycle. Discard if precipitated. |
References
-
PubChem. Hexamethonium Chloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Hexamethonium & Physiological Buffers: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating hexamethonium into their experimental protocols. Our goal is to provide you with the technical insights and practical steps necessary to ensure the seamless integration of hexamethonium with physiological buffers, maintaining both the integrity of your compound and the physiological relevance of your experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved hexamethonium bromide in water and the pH is slightly acidic (around 5-6). Is this normal, and do I need to adjust it before adding it to my cells or tissue bath?
A1: Yes, this is a common observation and a critical first step to address.
-
The Chemistry Explained: Hexamethonium, as a bis-quaternary ammonium salt, is a permanently charged cation. Unlike compounds with primary, secondary, or tertiary amines, its positive charge is not dependent on the pH of the solution[1]. Therefore, it does not have a pKa value in the typical physiological range and will not gain or lose a proton to buffer the solution. The slightly acidic nature of a stock solution is often a result of the manufacturing process of its halide salt (bromide or chloride).
-
Why Adjustment is Crucial: Physiological systems are exquisitely sensitive to pH. Most in vitro assays using buffers like Phosphate-Buffered Saline (PBS) or Krebs-Ringer solution are designed to operate at a stable pH of 7.2-7.4[2]. Adding a concentrated, unadjusted, and acidic stock of hexamethonium directly to your experimental setup can overwhelm the buffering capacity of your physiological medium. This can lead to a significant drop in the final pH, stressing cells, altering protein function, and ultimately compromising the validity of your results.
Q2: Can I just add the acidic hexamethonium stock to my prepared 1X PBS or Krebs solution and assume the buffer will handle it?
A2: This is a high-risk approach that we strongly advise against.
-
The Pitfall of Buffer Capacity: While physiological buffers are designed to resist pH changes, their capacity is finite. A small volume of a highly concentrated, acidic drug solution can exhaust the buffer's ability to maintain the target pH. The final pH of your working solution may fall outside the acceptable physiological range, introducing a significant experimental artifact.
-
Expert Recommendation: The best practice is to neutralize your concentrated hexamethonium stock solution before introducing it to your final physiological buffer system. This proactive step ensures that the buffer's capacity is preserved for maintaining physiological stability throughout your experiment.
Q3: I tried to make a concentrated stock of hexamethonium directly in 10X PBS and it became cloudy. What happened?
A3: You've likely encountered a precipitation issue due to high salt concentrations.
-
The Problem of Solubility Limits: Both hexamethonium salts and concentrated buffers (like 10X PBS) contain high concentrations of ions. When mixed, the total ionic strength of the solution can exceed the solubility limits of the various salts, causing them to precipitate out of the solution[2]. While hexamethonium bromide is soluble in 1X PBS at pH 7.2 up to approximately 5 mg/mL, its solubility in more concentrated buffers is not guaranteed[3].
-
Self-Validating Protocol: A clear solution is a primary indicator of a successful preparation. If you observe any cloudiness or precipitation, the solution should be considered non-homogenous and unsuitable for quantitative experiments, as the actual concentration of the dissolved hexamethonium is unknown. The recommended protocol below avoids this issue by preparing and adjusting separate stock solutions before the final dilution.
Q4: What is the recommended, field-proven protocol for preparing a pH-adjusted, physiologically compatible working solution of hexamethonium?
A4: We recommend a two-stock solution approach. This method is a self-validating system that prevents pH shock and precipitation issues.
This protocol ensures that you are adding a pH-neutral drug solution to your physiological buffer, preserving the integrity of both.
Experimental Protocol: Preparation of a pH-Adjusted Hexamethonium Working Solution
This protocol outlines the preparation of a final 1 L solution of 1X PBS containing a target concentration of hexamethonium at a physiological pH of 7.4.
Step 1: Prepare Concentrated Stock Solutions
First, prepare two separate, concentrated stock solutions: one of hexamethonium and one of the physiological buffer.
| Stock Solution | Component | Molecular Weight ( g/mol ) | Mass for 100 mL | Final Concentration |
| A: Hexamethonium | Hexamethonium Bromide | 362.19 | 3.62 g | 100 mM |
| B: 10X PBS | Sodium Chloride (NaCl) | 58.44 | 80.0 g | 1.37 M |
| Potassium Chloride (KCl) | 74.55 | 2.0 g | 27 mM | |
| Sodium Phosphate, Dibasic (Na₂HPO₄) | 141.96 | 14.4 g | 100 mM | |
| Potassium Phosphate, Monobasic (KH₂PO₄) | 136.09 | 2.4 g | 18 mM |
-
For Stock A (Hexamethonium): Dissolve 3.62 g of hexamethonium bromide in ~80 mL of high-purity water (e.g., Milli-Q® or equivalent).
-
For Stock B (10X PBS): In a separate container, dissolve the four PBS salts in ~800 mL of high-purity water. Stir until fully dissolved. Adjust the volume to 1 L with water[3][4]. The pH of this 10X stock will be slightly acidic and will be corrected in the final working solution.
Step 2: pH Adjustment of Hexamethonium Stock
This is the most critical step for ensuring compatibility.
-
Place a calibrated pH probe into your Stock A (Hexamethonium) solution.
-
While stirring gently, slowly add a low-molarity sodium hydroxide (NaOH) solution (e.g., 0.1 N or 1 N) dropwise until the pH of the hexamethonium stock reaches 7.4 .
-
Once the pH is stable at 7.4, add high-purity water to bring the final volume of Stock A to exactly 100 mL. This is your pH-adjusted, 100 mM Hexamethonium stock.
Step 3: Preparation of the Final Working Solution
-
To a new container, add 100 mL of Stock B (10X PBS) .
-
Add the required volume of your pH-adjusted Stock A to achieve your target final concentration. For example, for a final concentration of 1 mM hexamethonium, you would add 10 mL of the 100 mM stock.
-
Add high-purity water to bring the final volume close to 1 L (e.g., up to ~950 mL).
-
Check the pH of the final solution. It should be very close to 7.4. If minor adjustments are needed, use dilute HCl or NaOH.
-
Bring the final volume to exactly 1 L with high-purity water.
-
If required for your application, sterile filter the final solution through a 0.22 µm filter.
Workflow Visualization
The following diagram illustrates the validated workflow for preparing a physiologically compatible hexamethonium solution.
Caption: Workflow for preparing a pH-adjusted hexamethonium solution.
References
-
St. John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What happens to a quaternary ammonium cation at a pH above its pKa? Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
Sources
Validation & Comparative
Hexamethonium vs Tubocurarine selectivity for ganglionic vs neuromuscular junctions
This guide provides a technical comparison of Hexamethonium and Tubocurarine, focusing on their selectivity profiles for ganglionic versus neuromuscular junctions. It is designed for researchers requiring precise pharmacological tools for dissecting cholinergic transmission.
Executive Summary: The Selectivity Paradox
While both Hexamethonium (C6) and Tubocurarine (d-Tc) act as antagonists at nicotinic acetylcholine receptors (nAChRs), their utility is defined by structural selectivity and mechanism of blockade .
-
Hexamethonium is a "Ganglionic Blocker."[1] It is highly selective for neuronal nAChRs (
) over muscle nAChRs ( ). Its mechanism is primarily open-channel blockade , making it use-dependent and voltage-dependent. -
Tubocurarine is a "Neuromuscular Blocker."[2][3] It acts primarily as a competitive (orthosteric) antagonist at the muscle end-plate (
). While it can block ganglia, it is significantly more potent at the neuromuscular junction (NMJ), and its ganglionic blockade often involves non-competitive mechanisms at higher doses.
Key Application Insight: If your experimental goal is to isolate post-ganglionic autonomic responses without paralyzing skeletal muscle, Hexamethonium is the obligatory choice. If you must silence skeletal muscle while preserving autonomic tone (mostly), Tubocurarine is the historic standard, though modern agents (e.g., vecuronium) are more selective.
Mechanistic Divergence
The selectivity of these compounds is dictated by the "Key and Keyhole" vs. "Plug and Drain" analogy.
Structural Biology
-
Tubocurarine (The Key): A bulky, rigid, mono-quaternary alkaloid. It spans the interface between
and non- subunits on the extracellular domain. It sterically hinders Acetylcholine (ACh) binding. -
Hexamethonium (The Plug): A flexible polymethylene chain with two quaternary ammonium heads separated by 6 carbons. It is too narrow to span the orthosteric binding sites effectively but fits perfectly into the open ion pore of the neuronal nAChR.
Diagram 1: Mechanism of Action (Pore vs. Orthosteric)
This diagram illustrates the physical site of action for both compounds.
Caption: Tubocurarine competes directly with ACh at the extracellular binding site (High affinity at NMJ). Hexamethonium physically occludes the ion channel pore (High affinity at Ganglia), requiring the channel to open first.
Quantitative Selectivity Profile
The following data summarizes the relative potencies. Note that "Selectivity" is not absolute but concentration-dependent.
| Feature | Hexamethonium (C6) | Tubocurarine (d-Tc) |
| Primary Target | Neuronal nAChR ( | Muscle nAChR ( |
| Primary Mechanism | Open Channel Block (Steric occlusion) | Competitive Antagonism (Orthosteric) |
| Ganglionic Potency ( | High ( | Moderate ( |
| NMJ Potency ( | Very Low ( | Very High ( |
| Voltage Dependence | Yes (Block increases w/ hyperpolarization) | No (Voltage independent at NMJ) |
| Reversibility via AChE Inhibitors | No (May potentiate block) | Yes (Neostigmine reverses block) |
| Clinical Side Effect | Orthostatic Hypotension (Sympathetic block) | Histamine release + Hypotension |
*Note: While d-Tc is potent at ganglia, its therapeutic index allows for NMJ blockade at doses that only partially affect ganglia. C6 has almost no effect on NMJ at standard doses.
Experimental Validation Protocols
To empirically distinguish these agents or validate the receptor type in your preparation, use the following self-validating workflows.
Protocol A: The "Neostigmine Reversal" Test (Tissue Bath)
Objective: Distinguish Competitive (d-Tc) from Non-Competitive/Pore (C6) blockade. Rationale: Increasing ACh concentration (via AChE inhibition) overcomes competitive antagonists but fails to clear pore blockers (and may worsen them by opening more channels for the blocker to enter).
-
Baseline: Establish a stable sub-maximal contraction (e.g., Phrenic nerve-diaphragm for NMJ, Guinea pig ileum for Ganglia) using electrical stimulation or agonist.
-
Blockade: Perfusion with
of the unknown agent until response stabilizes at . -
Challenge: Add Neostigmine (
). -
Readout:
-
Recovery of Twitch: Indicates Tubocurarine (Competitive). The increased ACh displaces the d-Tc.
-
No Recovery / Further Depression: Indicates Hexamethonium (Channel Block). Increased ACh opens more channels, allowing C6 to occlude them more effectively.
-
Protocol B: Voltage-Jump Analysis (Patch Clamp)
Objective: Confirm mechanism via voltage-dependence. Rationale: C6 is a positively charged molecule entering the membrane electric field. Hyperpolarization pulls it deeper into the pore.
-
Setup: Whole-cell voltage clamp on expressed receptors (e.g., HEK293 cells with
). -
Agonist Application: Apply ACh (
) to elicit current. -
Voltage Ramp: Ramp holding potential from
to . -
Blocker Application: Apply antagonist.
-
Readout:
-
Linear Reduction: If the block ratio is constant across voltages, it suggests Tubocurarine (at NMJ) or competitive binding.
-
Non-Linear (Steeper) Reduction: If the block becomes significantly stronger at
than , it confirms Hexamethonium (Pore Block).
-
Diagram 2: Experimental Decision Tree
Use this workflow to identify the dominant receptor type or antagonist mechanism in a new tissue preparation.
Caption: A logic flow for distinguishing competitive antagonism (d-Tc) from channel blockade (C6) using Acetylcholinesterase inhibitors.
Expert Insights & "Anti-Curare" Effect
A nuanced phenomenon often overlooked is the Anti-Curare effect of Hexamethonium .
In the rat phrenic nerve-diaphragm (NMJ), if a preparation is partially blocked by Tubocurarine, the subsequent addition of Hexamethonium can paradoxically increase twitch tension.
-
Mechanism: This is believed to occur because Hexamethonium plugs the channel after ACh opens it, trapping ACh in the vicinity or altering the kinetics such that d-Tc cannot re-bind as effectively during rapid signaling events.
-
Significance: This highlights that "selectivity" is not just about binding affinity, but about the kinetic interplay between the drug, the agonist, and the channel state.
References
-
Paton, W. D. M., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts.[4] British Journal of Pharmacology, 4(4), 381–400.
-
Gurney, A. M., & Rang, H. P. (1984). The channel-blocking action of methonium compounds on rat submandibular ganglion cells.[5] British Journal of Pharmacology, 82(3), 623–642.
- Blackman, J. G. (1970). Dependence on membrane potential of the blocking action of hexamethonium at a sympathetic ganglion synapse. Proceedings of the University of Otago Medical School, 48, 4-5.
- Bowman, W. C. (1980). Anesthesia and the Neuromuscular Junction. Elsevier Science. (Referencing the anti-curare effect and d-Tc selectivity profiles).
-
Papke, R. L., et al. (2010). The inhibition of human alpha3beta4 nicotinic acetylcholine receptors by d-tubocurarine. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Differing interactions between hexamethonium and tubocurarine, pancuronium or alcuronium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs and ionic channels: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of methonium compounds, their isolation from urine, and their photometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Hexamethonium on Sympathetic vs. Parasympathetic Ganglia
Executive Summary: The Tone Dictates the Effect
For researchers investigating autonomic neurotransmission, Hexamethonium (
The Reality: Hexamethonium is a non-selective antagonist at the neuronal nicotinic acetylcholine receptor (nAChR), specifically the
This guide dissects the mechanistic, physiological, and experimental nuances of using Hexamethonium, providing a roadmap for distinguishing between sympathetic and parasympathetic blockade in your research.
Mechanistic Foundation: Open Channel Blockade[1]
To understand the lack of receptor selectivity, one must look at the molecular mechanism. Unlike competitive antagonists (e.g., Dihydro-β-erythroidine) that compete for the ACh binding site, Hexamethonium functions primarily as an open-channel blocker .
The Interaction
Both sympathetic (e.g., Superior Cervical Ganglion) and parasympathetic (e.g., Ciliary, Otic) ganglia primarily express the
Visualization: Synaptic Blockade Mechanism
The following diagram illustrates the "Use-Dependence" of Hexamethonium—it requires receptor activation to be effective.
Figure 1: Mechanism of Action. Hexamethonium acts as a steric plug within the ion channel pore. Note that the channel must first open (ACh binding) for the drug to gain access, a phenomenon known as use-dependent block.
Comparative Analysis: Sympathetic vs. Parasympathetic Outcomes[4][5][6]
Since the receptor affinity (
Table 1: Differential Physiological Effects Based on Predominant Tone
Use this table to predict the phenotype of your animal model following Hexamethonium administration.
| Target Organ | Predominant Tone | Effect of Hexamethonium (Ganglionic Blockade) | Autonomic Division Affected |
| Arterioles | Sympathetic (Adrenergic) | Vasodilation / Hypotension | Sympathetic |
| Veins | Sympathetic | Dilation / Pooling | Sympathetic |
| Heart (SA Node) | Parasympathetic (Cholinergic) | Tachycardia | Parasympathetic |
| Iris | Parasympathetic | Mydriasis (Pupil Dilation) | Parasympathetic |
| Ciliary Muscle | Parasympathetic | Cycloplegia (Loss of accommodation) | Parasympathetic |
| GI Tract | Parasympathetic | Constipation / Ileus | Parasympathetic |
| Bladder | Parasympathetic | Urinary Retention | Parasympathetic |
| Sweat Glands | Sympathetic (Cholinergic) | Anhidrosis (Dry Skin) | Sympathetic |
Table 2: Hexamethonium vs. Alternative Ganglionic Blockers
Select the right tool for your specific experimental constraints.
| Feature | Hexamethonium | Mecamylamine | Trimethaphan |
| Chemistry | Bis-quaternary ammonium | Secondary amine | Sulfonium compound |
| BBB Permeability | No (Hydrophilic) | Yes (Lipophilic) | No |
| Mechanism | Open Channel Block | Non-competitive / Allosteric | Competitive Antagonist |
| Duration | Long (>4 hours) | Long (6-12 hours) | Ultra-short (minutes) |
| Primary Use | Experimental Standard ( | CNS studies / Hypertension | Acute controlled hypotension |
| Key Limitation | Poor oral absorption | CNS side effects (confusion) | Histamine release |
Experimental Protocols
To rigorously test differential effects, one must isolate the ganglia or the specific reflex arc. Below are two field-validated protocols.
Protocol A: In Vitro SCG Recording (Sympathetic Validation)
Objective: Quantify the
-
Tissue Isolation: Rapidly dissect the Superior Cervical Ganglion (SCG) from Wistar rats (P14-P21).
-
Maintenance: Keep in oxygenated (95%
/5% ) Krebs solution at 37°C. -
Stimulation: Place a suction electrode on the pre-ganglionic cervical sympathetic trunk.
-
Recording: Perform whole-cell patch-clamp or intracellular sharp electrode recording on post-ganglionic neurons.
-
Application:
-
Establish baseline EPSP amplitude (Stimulate at 0.1 Hz).
-
Perfuse Hexamethonium (
). -
Critical Check: Ensure membrane potential (
) remains unchanged (confirms no direct depolarization).
-
-
Analysis: Plot EPSP amplitude inhibition vs. Log[Concentration].
Protocol B: The Cat Nictitating Membrane (Classic In Vivo Model)
Objective: Differentiate pre-ganglionic vs. post-ganglionic blockade.[3]
-
Prep: Anesthetize cat/feline model; expose the pre-ganglionic cervical sympathetic nerve.
-
Setup: Attach a force transducer to the nictitating membrane (inner eyelid).
-
Stimulation: Electrically stimulate the pre-ganglionic nerve.
-
Drug Admin: IV bolus of Hexamethonium (1-2 mg/kg).
-
Observation:
-
Result: Contraction is abolished.
-
Differentiation Step: Inject Epinephrine IV.
-
Outcome: If the membrane contracts to Epinephrine but fails to nerve stimulation, the blockade is ganglionic (or pre-synaptic), confirming Hexamethonium's site of action.
-
Visualization: Experimental Workflow
The following diagram outlines the logic flow for confirming ganglionic blockade using the Nictitating Membrane protocol.
Figure 2: Logic Flow for In Vivo Validation. This workflow distinguishes between a ganglionic blocker (like Hexamethonium) and a direct alpha-adrenergic antagonist or muscle relaxant.
References
-
Paton, W. D., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts.[4] British Journal of Pharmacology, 4(4), 381–400.
-
Gurney, A. M., & Rang, H. P. (1984). The channel-blocking action of methonium compounds on rat submandibular ganglion cells.[5] British Journal of Pharmacology, 82(3), 623–642.
-
Brown, D. A. (1966). Effects of hexamethonium and hyoscine on the drug-induced depolarization of isolated superior cervical ganglia. British Journal of Pharmacology, 26(2), 521–537.[6]
-
Papke, R. L., et al. (2010). Hexamethonium more potently blocks α4β2- than α4β4-nAChR function.[7] British Journal of Pharmacology, 160(4), 942–957.
-
Deranged Physiology. (2023). Hexamethonium bromide: Pharmacopeia and Mechanism.
Sources
- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of methonium compounds, their isolation from urine, and their photometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hexamethonium and hyoscine on the drug-induced depolarization of isolated superior cervical ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of nicotinic acetylcholine receptor β subunits in function of human α4-containing nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
